Welcome to the BenchChem Online Store!
molecular formula C9H15NO B1655288 8-Ethyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 3423-30-1

8-Ethyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B1655288
M. Wt: 153.22 g/mol
InChI Key: NIEPDSXRYYXOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04411902

Procedure details

52 ml of 2,5-dimethoxy-tetrahydrofuran (0.402 moles) are dissolved in 58 ml of water and acidified with 1.2 ml of 37% hydrochloric acid. After 15 minutes, 58 g of acetonedicarboxylic acid (0.397 moles) are added followed by 40.4 g of tribasic sodium citrate bihydrate (0.137 moles) dissolved in 58 ml of water. 18.5 g of ethylamine (0.411 moles) in 35 ml of water are then dripped in. The mixture is left stirring until carbon dioxide ceases to be evolved. It is then saturated with K2CO3 and extracted with ethyl ether. After drying and evaporating the solvent, the crude product is distilled under vacuum. 27.9 g of 8-ethyl-8-azabicyclo-[3.2.1]-octan-3-one are obtained.
Quantity
52 mL
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
58 g
Type
reactant
Reaction Step Three
Quantity
40.4 g
Type
reactant
Reaction Step Four
Quantity
18.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
58 mL
Type
solvent
Reaction Step Seven
Name
Quantity
35 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
CO[CH:3]1[CH2:7][CH2:6][CH:5](OC)[O:4]1.Cl.C(C(O)=O)[C:12]([CH2:14][C:15](O)=O)=O.C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+].[Na+].[Na+].[CH2:37]([NH2:39])[CH3:38].C(=O)=O>O>[CH2:37]([N:39]1[CH:6]2[CH2:5][CH2:12][CH:14]1[CH2:15][C:3](=[O:4])[CH2:7]2)[CH3:38] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
52 mL
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
58 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
58 g
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Step Four
Name
Quantity
40.4 g
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Step Five
Name
Quantity
18.5 g
Type
reactant
Smiles
C(C)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Seven
Name
Quantity
58 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
EXTRACTION
Type
EXTRACTION
Details
saturated with K2CO3 and extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
evaporating the solvent
DISTILLATION
Type
DISTILLATION
Details
the crude product is distilled under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)N1C2CC(CC1CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.9 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.